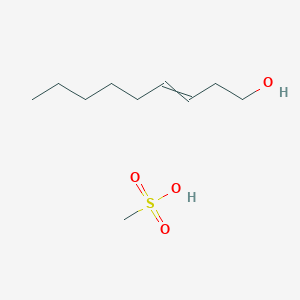
Methanesulfonic acid;non-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;non-3-en-1-ol is a compound that combines the properties of methanesulfonic acid and non-3-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H. It is a colorless liquid that is highly soluble in water and organic solvents. Non-3-en-1-ol is an unsaturated alcohol with the molecular formula C9H18O. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through various methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the electrochemical sulfonation of methane in the presence of oleum . Non-3-en-1-ol can be synthesized through the hydroboration-oxidation of non-3-ene, which involves the addition of borane followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . This method is used by companies such as Arkema to produce high-purity methanesulfonic acid. Non-3-en-1-ol is produced industrially through the hydroboration-oxidation process, which is scalable and efficient.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.
Reduction: It can be reduced to form methanesulfonate salts.
Substitution: Methanesulfonic acid can react with alcohols to form esters.
Non-3-en-1-ol undergoes reactions such as:
Oxidation: Non-3-en-1-ol can be oxidized to form non-3-en-1-one.
Reduction: It can be reduced to form non-3-en-1-ol.
Substitution: Non-3-en-1-ol can react with acids to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent for both methanesulfonic acid and non-3-en-1-ol.
Reduction: Sodium borohydride is used as a reducing agent.
Substitution: Sulfuric acid is used as a catalyst for esterification reactions.
Major Products Formed
Methanesulfonic acid: Methanesulfonic acid anhydride, methanesulfonate salts, and esters.
Non-3-en-1-ol: Non-3-en-1-one, non-3-en-1-ol, and esters.
Scientific Research Applications
Methanesulfonic acid;non-3-en-1-ol has various applications in scientific research:
Chemistry: Used as a catalyst in esterification and alkylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of biodiesel and as an electrolyte in redox flow batteries.
Mechanism of Action
Methanesulfonic acid acts as a strong acid catalyst, facilitating protonation and subsequent reaction of substrates. It is non-oxidizing and exhibits high chemical stability against redox reactions and hydrolysis . Non-3-en-1-ol, as an unsaturated alcohol, can participate in various chemical reactions through its hydroxyl group and double bond, enabling it to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Similar to methanesulfonic acid but with a trifluoromethyl group instead of a methyl group.
p-Toluenesulfonic acid: A solid compound with similar acidic properties.
Uniqueness
Methanesulfonic acid;non-3-en-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the reactivity of the unsaturated alcohol non-3-en-1-ol. This combination allows for a wide range of applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
112777-73-8 |
|---|---|
Molecular Formula |
C10H22O4S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
methanesulfonic acid;non-3-en-1-ol |
InChI |
InChI=1S/C9H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10;1-5(2,3)4/h6-7,10H,2-5,8-9H2,1H3;1H3,(H,2,3,4) |
InChI Key |
VMUWKKRKBCGVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


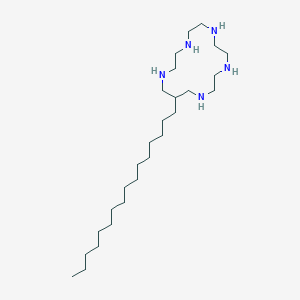
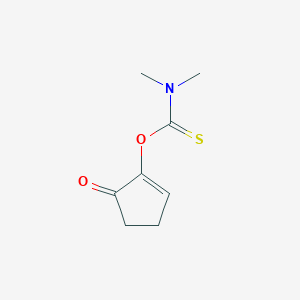
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

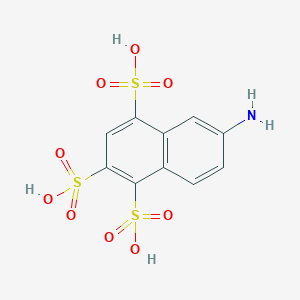
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)

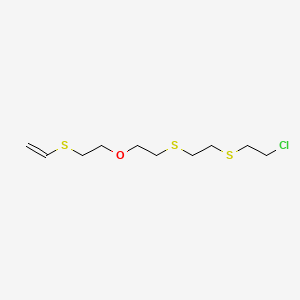
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
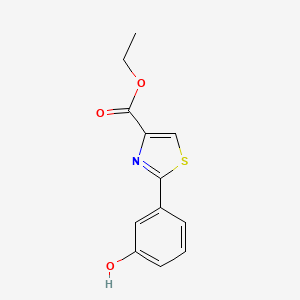

![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
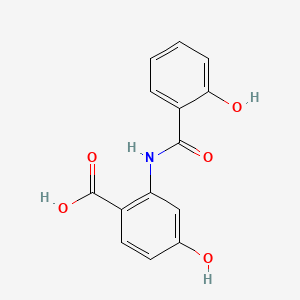
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
